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Compound of Interest

Compound Name: MLS-0437605

Cat. No.: B10805892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of MLS-0437605,

a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), in preclinical models of

thrombosis. The performance of MLS-0437605 is compared with other known DUSP3

inhibitors, supported by experimental data, to offer an objective assessment for researchers in

cardiovascular drug discovery.

Introduction
Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia-H1 related (VHR)

phosphatase, has emerged as a promising therapeutic target for arterial thrombosis.[1][2]

DUSP3 is highly expressed in platelets and plays a crucial role in the signaling pathways that

lead to platelet activation and thrombus formation.[3] Its inhibition offers a novel antiplatelet

strategy that could potentially separate antithrombotic efficacy from bleeding risk, a major

limitation of current antiplatelet therapies. MLS-0437605 is a selective small-molecule inhibitor

of DUSP3.[3] This guide summarizes the key preclinical findings on MLS-0437605 and

compares its activity with other DUSP3 inhibitors, GATPT and SA3.

Data Presentation
In Vitro Efficacy and Selectivity of DUSP3 Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10805892?utm_src=pdf-interest
https://www.benchchem.com/product/b10805892?utm_src=pdf-body
https://www.benchchem.com/product/b10805892?utm_src=pdf-body
https://www.researchgate.net/figure/DUSP3-inhibition-by-pharmacological-drugs-enhances-anti-proliferative-and-pro-senescent_fig1_315833131
https://cris.maastrichtuniversity.nl/files/72612050/kuijpers_2015_dual_specificity_phosphatase_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4334727/
https://www.benchchem.com/product/b10805892?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4334727/
https://www.benchchem.com/product/b10805892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10805892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 (µM)
Selectivity
Profile (IC50 in
µM)

Reference

MLS-0437605 DUSP3 3.7

DUSP22 (26),

PTP-SL (13),

HePTP (38), LYP

(49), TCPTP

(55), CD45

(>100), LAR

(>100), STEP

(>100), PTP1B

(>100), DUSP6

(>100)

[2]

GATPT DUSP3 Not Reported Not Reported [1]

SA3 DUSP3 Not Reported Not Reported [1]

Table 1: In Vitro Potency and Selectivity. MLS-0437605 demonstrates high selectivity for

DUSP3 over a panel of other protein tyrosine phosphatases.[2] While GATPT and SA3 are also

described as DUSP3 inhibitors, their detailed selectivity profiles are not readily available in the

context of thrombosis research.[1]
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Experime
ntal
Model

Agonist
Treatmen
t

Effect on
Platelet
Aggregati
on

Effect on
Thrombu
s
Formatio
n

Bleeding
Time

Referenc
e

Human

Platelets

(in vitro)

Collagen-

related

peptide

(CRP) (0.5

µg/mL)

MLS-

0437605

(3.7 µM)

Efficiently

inhibited

Not

Applicable

Not

Applicable
[3]

Human

Platelets

(in vitro)

Rhodocytin

(5 or 10

nM)

MLS-

0437605

(3.7 µM)

Efficiently

inhibited

Not

Applicable

Not

Applicable
[3]

Human

Platelets

(in vitro)

Thromboxa

ne A2

analog

U46619

(0.15

µg/mL)

MLS-

0437605

(3.7 µM)

No

inhibition

Not

Applicable

Not

Applicable
[3]

Mouse

Model (in

vivo)

Ferric

chloride-

induced

carotid

artery

injury

DUSP3

deficiency

(phenocopi

es MLS-

0437605)

Not

Applicable

Severely

impaired
Not altered [3]

Mouse

Model (in

vivo)

Collagen

(170 µg/kg)

and

epinephrin

e (60

µg/kg)

DUSP3

deficiency

(phenocopi

es MLS-

0437605)

Not

Applicable

More

resistant to

thromboem

bolism

Not altered [2]

Table 2: Preclinical Efficacy of MLS-0437605. MLS-0437605 effectively inhibits platelet

aggregation induced by agonists that signal through the GPVI and CLEC-2 receptors (CRP and
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rhodocytin, respectively), but not through the thromboxane receptor.[3] In vivo studies with

DUSP3-deficient mice, which phenocopy the effects of MLS-0437605, demonstrate a

significant reduction in arterial thrombosis without an increase in bleeding time.[2][3]

Experimental Protocols
In Vitro Platelet Aggregation Assay
Washed human platelets are pre-incubated with either DMSO (vehicle) or MLS-0437605 (3.7

µM) for 30 minutes. Platelet aggregation is then induced by the addition of specific agonists:

collagen-related peptide (CRP) at a concentration of 0.5 µg/mL, rhodocytin at 5 or 10 nM, or

the thromboxane A2 analog U46619 at 0.15 µg/mL. The aggregation is monitored using a lumi-

aggregometer, and the extent of aggregation is quantified.[3]

In Vivo Ferric Chloride-Induced Carotid Artery
Thrombosis Model
Mice are anesthetized, and the common carotid artery is exposed. A piece of filter paper

saturated with ferric chloride is applied to the artery to induce endothelial injury and subsequent

thrombus formation. The blood flow in the artery is monitored to determine the time to

occlusion. The effect of DUSP3 inhibition is assessed in DUSP3-deficient mice, which serves

as a model for the pharmacological effect of MLS-0437605.[3]

In Vivo Collagen- and Epinephrine-Induced Pulmonary
Thromboembolism Model
Anesthetized mice are injected intravenously with a mixture of collagen (170 µg/kg) and

epinephrine (60 µg/kg) to induce pulmonary thromboembolism. The survival rate and time to

death are monitored to evaluate the protective effect of DUSP3 inhibition in DUSP3-deficient

mice.[2]

Tail Bleeding Time Assay
Mice are anesthetized, and a 3-mm segment of the tail tip is amputated. The tail is then

immersed in a saline solution at 37°C, and the time until bleeding stops is recorded. This assay

is used to assess the effect of the compound on hemostasis.[2]
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Caption: Signaling pathway of DUSP3 in platelet activation.
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Caption: Preclinical evaluation workflow for MLS-0437605.

Conclusion
The preclinical data strongly support the therapeutic potential of MLS-0437605 as a novel

antiplatelet agent. Its selective inhibition of DUSP3 effectively blocks platelet activation and

thrombus formation in response to key physiological agonists, as demonstrated in both in vitro

and in vivo models.[3] Crucially, this antithrombotic effect appears to be disconnected from an

increased risk of bleeding, a significant advantage over existing antiplatelet therapies.[2][3]

While other DUSP3 inhibitors like GATPT and SA3 have been identified, their evaluation in the

context of thrombosis is lacking, making direct comparisons of their antiplatelet efficacy with

MLS-0437605 challenging at this time.[1] Further preclinical development and investigation into

the safety and efficacy of MLS-0437605 are warranted to translate these promising findings

into clinical applications for the treatment and prevention of arterial thrombosis.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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